3,4-Dibromobenzaldehyde
Overview
Description
3,4-Dibromobenzaldehyde is an organic compound with the molecular formula C7H4Br2O. It consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions and an aldehyde group at the 1 position. This compound is a white to pale yellow crystalline solid and is primarily used in organic synthesis and various chemical reactions .
Mechanism of Action
Target of Action
This compound is a derivative of benzaldehyde, which is known to interact with various biological targets, but the specific targets of 3,4-Dibromobenzaldehyde remain to be identified .
Mode of Action
The mode of action of this compound is not well-studied. As a benzaldehyde derivative, it may share some of the chemical properties and reactivity of benzaldehyde. The presence of bromine atoms on the benzene ring could significantly alter its reactivity and interactions with biological targets .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns would be crucial in understanding its pharmacokinetic profile .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect its stability, efficacy, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromobenzaldehyde can be synthesized through a multi-step reaction. One common method involves the bromination of benzaldehyde. The process typically includes the following steps:
Bromination: Benzaldehyde is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 4 positions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form 3,4-dibromobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form 3,4-dibromobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
3,4-Dibromobenzoic Acid: Formed through oxidation of the aldehyde group.
3,4-Dibromobenzyl Alcohol: Formed through reduction of the aldehyde group.
Scientific Research Applications
3,4-Dibromobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of conjugated polymers and organic semiconductors.
Biological Studies: Utilized in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
4-Bromobenzaldehyde: Contains a single bromine atom at the 4 position and an aldehyde group at the 1 position.
3-Bromobenzaldehyde: Contains a single bromine atom at the 3 position and an aldehyde group at the 1 position.
2,4-Dibromobenzaldehyde: Contains bromine atoms at the 2 and 4 positions and an aldehyde group at the 1 position.
Uniqueness: 3,4-Dibromobenzaldehyde is unique due to the presence of two bromine atoms at the 3 and 4 positions, which significantly influences its chemical reactivity and properties. This substitution pattern allows for specific interactions in organic synthesis and material science applications that are not achievable with other isomers .
Properties
IUPAC Name |
3,4-dibromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYRZXNEFUYFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347481 | |
Record name | 3,4-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74003-55-7 | |
Record name | 3,4-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-Dibromobenzaldehyde in the synthesis of branched π-conjugated systems, and how does its structure contribute to the final product's properties?
A1: this compound serves as a crucial building block in the iterative synthesis of branched π-conjugated systems. [] The research utilizes a metal-catalyzed cross-coupling reaction between a terminal alkyne and this compound. The bromine atoms in the 3 and 4 positions of the benzaldehyde ring provide sites for further functionalization. This allows for the attachment of additional phenyl units through subsequent reactions, ultimately contributing to the extended π-conjugation in the final branched molecules. [] The specific positioning of the bromine atoms in this compound, as opposed to other isomers, influences the final arrangement of the phenyl units, directly affecting the optical properties of the synthesized branched π-conjugated systems. []
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